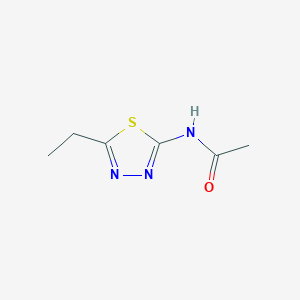

N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Role as a Versatile Precursor in Multi-Step Organic Syntheses

The molecular architecture of this compound enables three distinct reactive centers for functionalization:

- The electrophilic carbonyl group of the acetamide moiety

- The nucleophilic nitrogen atoms in the thiadiazole ring

- The ethyl side chain at position 5

This tripartite reactivity is exemplified in its use for constructing hybrid heterocyclic systems. A 2020 study demonstrated its conversion into N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (compound 4y) through sequential thioacetylation and cross-coupling reactions. The synthetic pathway (Table 1) highlights the compound's role as a molecular building block:

Table 1: Synthetic Routes Utilizing this compound

The ethyl substituent at position 5 modulates electronic effects through inductive donation, enhancing the thiadiazole ring's stability during harsh reaction conditions while maintaining sufficient reactivity for subsequent transformations. This balance makes the compound particularly valuable in synthesizing thermally stable intermediates for pharmaceutical applications.

Position Within 1,3,4-Thiadiazole Derivative Research Paradigms

As part of the 1,3,4-thiadiazole family, this compound occupies a strategic position in structure-activity relationship (SAR) studies. Comparative analyses with related derivatives reveal key trends (Table 2):

Table 2: Comparative Bioactivity of 1,3,4-Thiadiazole Derivatives

The ethyl-acetamide substitution pattern demonstrates superior anticancer activity compared to methyl or phenyl analogs, likely due to optimized lipophilicity (clogP 1.82) and hydrogen bonding capacity. This positions the compound as a lead structure in oncology-focused medicinal chemistry programs.

Recent advances in computational chemistry have quantified the electronic impacts of the ethyl group. Density Functional Theory (DFT) calculations reveal: $$ \Delta E_{\text{HOMO-LUMO}} = 4.12 \, \text{eV} \quad \text{(B3LYP/6-311+G** level)} $$ This narrow band gap facilitates charge transfer interactions with biological targets, particularly kinase enzymes overexpressed in cancer cells. The acetamide carbonyl (νC=O 1666 cm⁻¹) participates in key hydrogen bonding interactions with protein residues, as confirmed through molecular docking studies against VEGFR-2.

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-3-5-8-9-6(11-5)7-4(2)10/h3H2,1-2H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJDIIZAWQYDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and its derivatives have been investigated for their anticancer properties. The 1,3,4-thiadiazole ring structure is known to exhibit significant biological activity against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and tested for cytotoxicity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines. Results indicated that certain derivatives showed promising activity comparable to established anticancer agents like doxorubicin .

Mechanism of Action:

The anticancer mechanism is attributed to the ability of these compounds to induce apoptosis and inhibit key enzymes involved in cancer progression. For example, the compounds may act as caspase activators or tyrosine kinase inhibitors .

Table 1: Anticancer Activity of this compound Derivatives

Agricultural Applications

Pesticidal Activity:

this compound derivatives have shown significant pesticidal activity. For instance, certain synthesized compounds demonstrated effective antibacterial properties against plant pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration values lower than those of commonly used pesticides .

Table 2: Pesticidal Efficacy of Thiadiazole Derivatives

Materials Science Applications

Catalytic Properties:

Research indicates that this compound may serve as a catalyst in various chemical reactions. Its unique structure facilitates interactions that can enhance reaction rates and yields in synthetic processes .

Potential in New Material Development:

The compound's properties suggest potential applications in developing new materials with tailored functionalities, particularly in coatings and polymer science .

Case Studies

Case Study 1: Anticancer Agent Development

A study synthesized a series of N-(5-thio-substituted thiadiazole) derivatives and evaluated their anticancer activities through MTT assays across multiple cell lines. The findings highlighted the compound's potential as a lead structure for developing novel anticancer therapies .

Case Study 2: Agricultural Field Trials

Field trials were conducted using selected thiadiazole derivatives to assess their effectiveness against bacterial blight in rice crops. Results showed a significant reduction in disease incidence compared to untreated controls, indicating their potential as eco-friendly agricultural solutions .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with biological targets. The compound can inhibit the activity of certain enzymes, such as glutaminase, which is involved in cellular metabolism. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide are strongly influenced by substituents on the thiadiazole ring and the acetamide side chain. Below is a detailed comparison with structurally analogous compounds:

Key Observations :

Arylpiperazinyl (e.g., 4g) and aryloxy (e.g., 5g) substituents improve solubility and modulate receptor binding, as seen in their anticancer and antimicrobial activities . Fluorophenyl derivatives (e.g., compound 21: CAS 723756-78-3) exhibit enhanced lipophilicity, aiding blood-brain barrier penetration for neurological targets .

Thermal Stability :

- Compounds with bulky substituents (e.g., 4g, 5g) show higher melting points (>160°C), attributed to stronger intermolecular forces (e.g., π-π stacking, hydrogen bonding) .

Synthetic Accessibility: Ethylthio and aryloxy derivatives (e.g., 5g) are synthesized in moderate yields (68–88%), while complex piperazinyl analogs (e.g., 4g) require multi-step protocols with unoptimized yields .

Key Insights :

- Anticancer Activity : Thiadiazole–benzofuran hybrids (e.g., 64) outperform simpler acetamide derivatives (e.g., 63) due to extended conjugation and improved DNA intercalation .

- Enzyme Inhibition: ASN90, a multimodal thiadiazole-acetamide derivative, demonstrates nanomolar potency against Tau aggregation, highlighting the scaffold’s applicability in neurodegenerative diseases .

- Antimicrobial Potential: Ethylthio and benzylthio derivatives (e.g., 5g, 5h) exhibit broad-spectrum antimicrobial activity, likely due to thiol-mediated redox disruption .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms, supported by data tables and research findings.

1. Chemical Structure and Properties

This compound features a thiadiazole ring substituted with an ethyl group at the 5-position and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 186.23 g/mol. The compound's unique structure contributes to its biological activity, particularly its interactions with various biomolecules.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been shown to inhibit specific microbial enzymes, which can prevent the growth of various pathogens. For instance, studies have indicated that it effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity Against Cancer Cells

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound's IC50 values were found to be:

| Cell Line | IC50 (mmol/L) |

|---|---|

| MCF-7 | 0.084 ± 0.020 |

| A549 | 0.034 ± 0.008 |

These values suggest that this compound has potent anticancer properties compared to standard chemotherapeutics like cisplatin .

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that it modulates cell signaling mechanisms, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Selectivity Towards Cancer Cells

In studies assessing selectivity, this compound exhibited significantly lower cytotoxicity against non-cancerous NIH3T3 mouse embryonic fibroblast cells compared to cancerous cells. This selectivity underscores its potential as a therapeutic agent with reduced side effects .

4. Molecular Mechanisms

The biological activity of this compound can be attributed to its interaction with various target proteins and enzymes:

Enzyme Inhibition

The compound inhibits specific enzymes by binding to their active sites. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation and survival .

Molecular Docking Studies

Molecular docking simulations have revealed that the compound binds effectively to target proteins associated with cancer pathways. The binding affinity and interaction patterns suggest a strong potential for developing targeted therapies based on this scaffold .

5. Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Study 1: Anticancer Activity

In a study published in Acta Pharmaceutica, researchers synthesized multiple derivatives of thiadiazole compounds and evaluated their anticancer activities against MCF-7 and A549 cell lines. Compound 4y (which includes this compound) showed promising results with low IC50 values indicating strong cytotoxicity .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of various thiadiazole derivatives including this compound against a range of bacterial strains. The results demonstrated significant inhibition rates comparable to conventional antibiotics .

Q & A

Basic: What are the standard synthetic protocols for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives?

Answer:

The synthesis typically involves reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride or substituted thiols under mild conditions. For example:

- Procedure : Equimolar amounts of 5-ethyl-1,3,4-thiadiazol-2-amine (2.5 mmol) and a substituted thiol (2.5 mmol) are stirred in acetone at room temperature. After completion (monitored via TLC), the solvent is evaporated, and the product is washed with water, dried, and recrystallized from ethanol .

- Key Parameters : Reaction time (4–6 hours), solvent choice (polar aprotic solvents enhance yield), and purification via column chromatography or recrystallization.

Basic: How are structural characteristics of this compound validated?

Answer:

Structural validation employs:

- Spectroscopy : FT-IR (amide C=O stretch at ~1678 cm⁻¹), ¹H NMR (acetamide methyl protons at δ ~2.1 ppm), and ¹³C NMR (thiadiazole ring carbons at δ 160–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 256.37 for C₁₁H₂₀N₄OS) confirm molecular weight .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, with ORTEP-3 visualizing bond angles and torsion parameters .

Advanced: How can computational methods guide structural optimization for enhanced blood-brain barrier (BBB) permeability?

Answer:

- Free Energy Perturbation (FEP) : Predicts binding affinity changes during substituent modifications (e.g., cyclohexylmethyl groups improve lipophilicity) .

- BBB Permeability Models : Use logP values and polar surface area (PSA) calculations to balance hydrophobicity and solubility. For example, introducing trifluoromethyl groups enhances BBB penetration while maintaining activity .

Advanced: How to resolve contradictions in cytotoxicity data across cancer cell lines?

Answer:

- Experimental Variables : Optimize cell culture conditions (e.g., MCF-7 vs. A549 metabolic differences) and assay protocols (MTT vs. ATP-based viability tests) .

- Control Strategies : Include reference drugs (e.g., cisplatin) and non-cancer cell lines (e.g., NIH3T3) to assess selectivity. Compound 4y showed IC₅₀ = 0.084 mM (MCF-7) vs. 0.034 mM (A549), highlighting cell line-specific efficacy .

Advanced: What strategies address impurities in synthesized batches?

Answer:

- Analytical Techniques : HPLC (C18 columns, acetonitrile/water gradients) and NMR detect impurities like N-(1,3,4-thiadiazol-2-yl)acetamide (EP Impurity B) .

- Purification : Recrystallization (ethanol/water mixtures) or preparative TLC resolves sulfonamide byproducts .

Basic: What in vitro models are used to evaluate anticancer activity?

Answer:

- Cell Lines : MCF-7 (breast cancer), A549 (lung cancer), and NIH3T3 (non-cancer fibroblasts) .

- Assays : 72-hour exposure followed by MTT testing. Data normalized to controls (DMSO vehicle) and validated via triplicate runs .

Advanced: How to design structure-activity relationship (SAR) studies for thiadiazole derivatives?

Answer:

- Substituent Screening : Test alkyl (ethyl, pentyl) vs. aryl (p-tolyl) groups at the 5-position of the thiadiazole ring. Ethyl groups enhance cytotoxicity (IC₅₀ < 0.1 mM) .

- Hybrid Scaffolds : Link thiadiazole with benzimidazole (e.g., compound 4d) to exploit dual inhibitory mechanisms .

Basic: What analytical techniques confirm purity and identity?

Answer:

- Elemental Analysis : Carbon/nitrogen ratios (e.g., C: 52.42%, N: 13.58%) validate stoichiometry .

- Chromatography : HPLC retention times and TLC Rf values compared to standards .

Advanced: How do pH levels affect biological interactions?

Answer:

- pH-Dependent Studies : Use buffers (pH 5.0–8.0) to assess stability and target binding. Acetazolamide analogs show reversible inhibition of carbonic anhydrase at acidic pH .

- Data Interpretation : Compare IC₅₀ shifts (≥1 log unit indicates pH sensitivity) .

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.